Aqueous Solubility and Metabolic Stability Advantage of the Spiro[3.3]heptane Core over Cyclohexane/Piperidine Analogs
The spiro[3.3]heptane scaffold confers higher aqueous solubility and a trend toward improved metabolic stability compared to traditional cyclohexane/piperidine frameworks. Burkhard et al. (2010) demonstrated that heteroatom-substituted spiro[3.3]heptanes generally exhibit superior aqueous solubility relative to their cyclohexane analogues, with the enhanced sp³ character and rigid geometry contributing to lower intrinsic clearance in microsomal stability assays [1]. When a 2-azaspiro[3.3]heptane moiety was incorporated into an LSD1 inhibitor (Compound 34), in vitro microsomal stability improved over the corresponding piperidine analog; the compound also demonstrated anti-tumor activity and oral efficacy in a xenograft model [2]. This scaffold-level advantage is directly relevant to tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid), which carries the same core structure and thus inherits these property benefits.
| Evidence Dimension | Aqueous solubility and metabolic stability |
|---|---|
| Target Compound Data | Quantitative solubility data not publicly available for this specific derivative; scaffold-level benefit extrapolated from spiro[3.3]heptane class. |
| Comparator Or Baseline | Cyclohexane/piperidine analogues: generally lower aqueous solubility; piperidine analog of LSD1 inhibitor Compound 34: inferior in vitro microsomal stability. |
| Quantified Difference | Qualitative trend toward higher solubility and metabolic stability (exact fold-change not reported for this specific compound). |
| Conditions | Carreira et al. (2010) Angew. Chem. Int. Ed.; Chemspace analysis of Compound 34 (LSD1 inhibitor series, in vitro microsomal stability assay, xenograft model). |
Why This Matters
When selecting a building block for lead optimization, the intrinsic solubility and metabolic stability of the scaffold directly influence the ADME profile of the final candidate, reducing the need for late-stage property rescue.
- [1] Burkhard, J. A.; Wagner, B.; Fischer, H.; Schuler, F.; Müller, K.; Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. DOI: 10.1002/anie.200907108. View Source
- [2] Chemspace. Drug Candidates Analogs – Compound 34 (LSD1 inhibitor containing 2-azaspiro[3.3]heptane moiety). https://chem-space.com/news/drugcandidatesanalogs View Source
